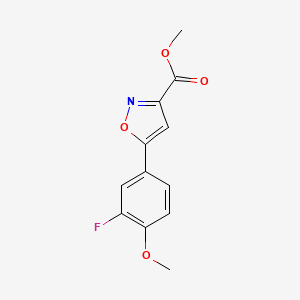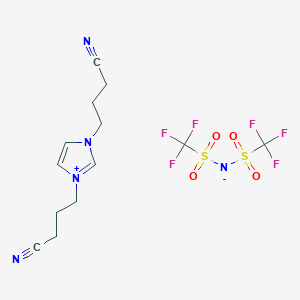
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of imidazolium cations and bis(trifluoromethanesulfonyl)azanide anions, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide typically involves the reaction of 1,3-bis(3-cyanopropyl)imidazolium chloride with lithium bis(trifluoromethanesulfonyl)azanide. The reaction is carried out in an aprotic solvent such as acetonitrile under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidazolium cation can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazolium derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coordination Chemistry: The bis(trifluoromethanesulfonyl)azanide anion can coordinate with metal ions, forming metal complexes with potential catalytic applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazolium salts, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
科学的研究の応用
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide has a wide range of scientific research applications, including:
Chemistry: Used as an ionic liquid in various chemical reactions and processes due to its stability and unique properties.
Biology: Investigated for its potential use in biological systems as a stabilizing agent or in drug delivery applications.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in industrial processes such as catalysis, electrochemistry, and material science.
作用機序
The mechanism of action of 1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide involves its interaction with molecular targets and pathways within a given system. The imidazolium cation can interact with nucleophilic sites, while the bis(trifluoromethanesulfonyl)azanide anion can coordinate with metal ions, influencing various chemical and biological processes. The exact mechanism may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane
- 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane
- 1,3-Bis(3-chloropropyl)imidazolium chloride
Uniqueness
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide stands out due to its unique combination of imidazolium cations and bis(trifluoromethanesulfonyl)azanide anions, which confer distinct chemical and physical properties
特性
CAS番号 |
925704-81-0 |
|---|---|
分子式 |
C13H15F6N5O4S2 |
分子量 |
483.4 g/mol |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;4-[3-(3-cyanopropyl)imidazol-3-ium-1-yl]butanenitrile |
InChI |
InChI=1S/C11H15N4.C2F6NO4S2/c12-5-1-3-7-14-9-10-15(11-14)8-4-2-6-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-11H,1-4,7-8H2;/q+1;-1 |
InChIキー |
CMXOSFPMYHQJND-UHFFFAOYSA-N |
正規SMILES |
C1=C[N+](=CN1CCCC#N)CCCC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


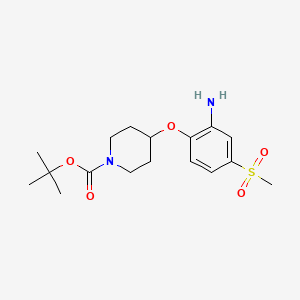
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)
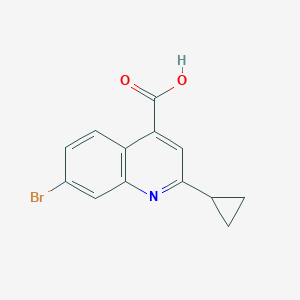
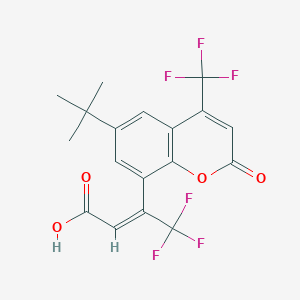
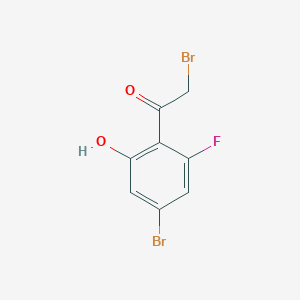

![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)





